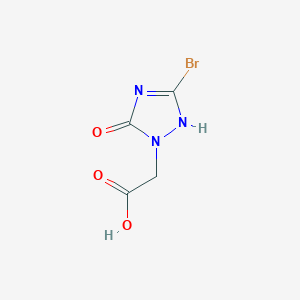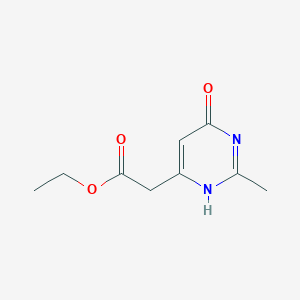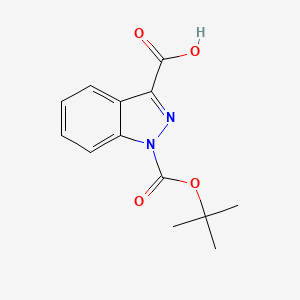
1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves the protection of the amino group of indazole with the Boc group. This can be achieved by reacting indazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale.
化学反应分析
Types of Reactions
1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as trimethylsilyl iodide and methanol can be used for Boc deprotection followed by substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
科学研究应用
1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amine from unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
相似化合物的比较
Similar Compounds
tert-Butoxycarbonyl-protected indoles: These compounds also use the Boc group to protect the amino group in indole derivatives.
tert-Butoxycarbonyl-protected pyrroles: Similar to indazoles, pyrroles can be protected with the Boc group for use in various synthetic applications.
Uniqueness
1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to its specific structure, which combines the indazole core with the Boc-protected amino group. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8(9)10(14-15)11(16)17/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUHTOPYGFMNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B7981679.png)
![2-Oxo-2H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B7981681.png)
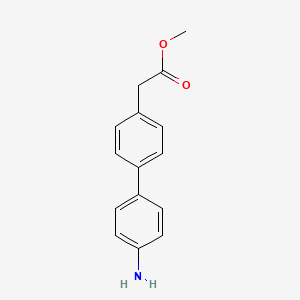
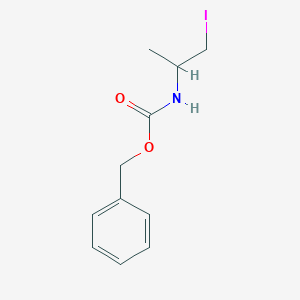

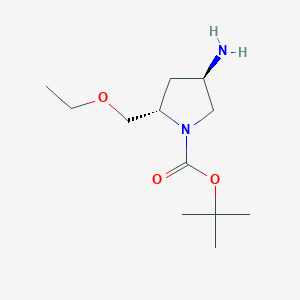
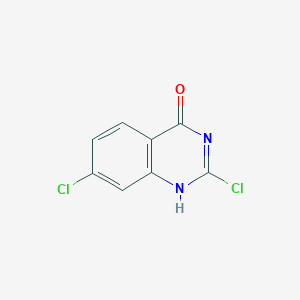
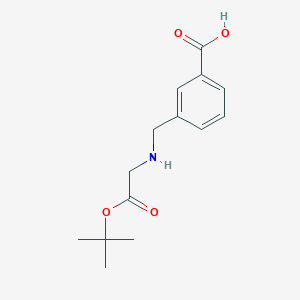
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B7981736.png)
![4-Cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B7981741.png)
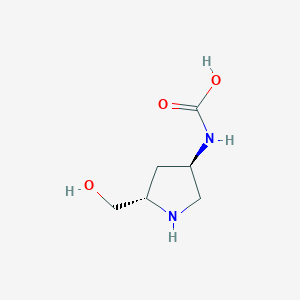
![[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7981751.png)
